FMOC-DL-2-furylalanine

Peptide Synthesis SAR Studies Chemical Economics

FMOC-DL-2-furylalanine (CAS 1236257-99-0) is a racemic (DL) Fmoc-protected non-proteinogenic amino acid derivative in which the side chain is a 2-furyl group. With molecular formula C22H19NO5 and molecular weight 377.4 g/mol , this compound serves as a building block for Fmoc-based solid-phase peptide synthesis (SPPS), where the 9-fluorenylmethoxycarbonyl (Fmoc) group functions as a base-labile temporary protecting group for the α-amino group.

Molecular Formula C22H21NO4
Molecular Weight 363.413
CAS No. 1236257-99-0
Cat. No. B2793114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-DL-2-furylalanine
CAS1236257-99-0
Molecular FormulaC22H21NO4
Molecular Weight363.413
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COCNC(CC4=CC=CO4)C(=O)O
InChIInChI=1S/C22H21NO4/c24-22(25)21(12-15-6-5-11-27-15)23-14-26-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20-21,23H,12-14H2,(H,24,25)
InChIKeyCQHASZVLDXOUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-DL-2-Furylalanine (CAS 1236257-99-0): A Racemic Fmoc-Protected Heterocyclic Amino Acid Building Block for Peptide Synthesis


FMOC-DL-2-furylalanine (CAS 1236257-99-0) is a racemic (DL) Fmoc-protected non-proteinogenic amino acid derivative in which the side chain is a 2-furyl group . With molecular formula C22H19NO5 and molecular weight 377.4 g/mol , this compound serves as a building block for Fmoc-based solid-phase peptide synthesis (SPPS), where the 9-fluorenylmethoxycarbonyl (Fmoc) group functions as a base-labile temporary protecting group for the α-amino group . The furan heterocycle imparts distinct electronic properties and a chemical handle for post-synthetic modifications that are absent in standard aliphatic or phenyl-based amino acid side chains .

Why FMOC-DL-2-Furylalanine Cannot Be Replaced by Common Fmoc-Amino Acid Analogs Without Experimental Consequences


Substituting FMOC-DL-2-furylalanine with a generic Fmoc-protected amino acid (e.g., Fmoc-phenylalanine or Fmoc-alanine) fails in applications requiring both the furan heterocycle's specific reactivity and the cost/availability profile of the racemic DL form. The furan ring provides distinct electron density and a diene handle for Diels-Alder click chemistry that phenyl or alkyl side chains cannot replicate [1]. Critically, furan-containing peptides exhibit unique acid-lability during TFA cleavage, forming bis-dithioacetal byproducts with standard scavenger cocktails—a phenomenon that necessitates tailored cleavage protocols and does not occur with phenylalanine-containing sequences [2]. Furthermore, the racemic DL mixture (CAS 1236257-99-0) is commercially available at substantially lower cost than the enantiopure L-isomer (CAS 159611-02-6), making it the economically rational choice for early-stage screening, SAR exploration, and methods development where stereochemical precision is not required .

Quantitative Procurement Evidence: FMOC-DL-2-Furylalanine vs. Closest Analogs


Cost Differential: DL Racemic Mixture vs. Enantiopure L-Isomer

FMOC-DL-2-furylalanine (CAS 1236257-99-0) as the racemic DL mixture is priced substantially lower than its enantiopure L-isomer counterpart (Fmoc-L-2-furylalanine, CAS 159611-02-6). For exploratory synthesis, SAR campaigns, and early-stage discovery work where chiral purity of the final peptide may not be the immediate priority, the DL form offers a more economical entry point .

Peptide Synthesis SAR Studies Chemical Economics

Acid-Labile Furan Degradation: Unique Cleavage Requirements vs. Phenylalanine Analogs

Peptides containing (2-furyl)-alanine undergo partial degradation of the furyl group during standard TFA-mediated final deprotection when conventional cation scavengers such as ethanedithiol (EDT) or propanedithiol are present [1]. The major byproduct is a bis-dithioacetal derivative formed after acidic hydrolysis of the furyl ring [1]. In contrast, phenylalanine-containing peptides do not exhibit this degradation pathway under identical conditions [1].

SPPS Peptide Cleavage Side Reactions

Click Chemistry Handle: Furan Diene Functionality vs. Inert Side Chains

FMOC-DL-2-furylalanine provides a furan moiety that can participate as a diene in Diels-Alder cycloaddition reactions, enabling post-synthetic or in-sequence click chemistry modifications [1]. In comparative studies of clickable amino acids, furan-derivatized building blocks were demonstrated to be directly incorporable into growing peptide chains during SPPS, permitting subsequent Diels-Alder conjugation with maleimide-functionalized partners [1]. Standard Fmoc-alanine or Fmoc-phenylalanine lack this reactive handle and are chemically inert toward Diels-Alder or Michael addition chemistries.

Click Chemistry Peptide Bioconjugation Diels-Alder

Patent Landscape Density: Fmoc-2-Furylalanine vs. Other Non-Proteinogenic Fmoc Building Blocks

Fmoc-2-furylalanine (including both L and DL forms) appears in a substantial body of patent literature. According to PubChemLite patent count data, Fmoc-L-2-furylalanine is referenced in 95 patents [1]. This citation density provides a proxy indicator of the compound's established utility and validated synthetic accessibility in proprietary research programs.

Intellectual Property Drug Discovery Peptide Therapeutics

Optimal Application Scenarios for FMOC-DL-2-Furylalanine Procurement


Early-Stage Peptide SAR and Lead Optimization Where Stereochemistry Is Not Constrained

The racemic DL mixture is appropriate for initial structure-activity relationship (SAR) exploration of furan-containing peptide sequences. At this stage, identifying whether the furan side chain contributes favorably to target binding or functional activity is prioritized over stereochemical purity. The DL form enables evaluation of the furan pharmacophore contribution without the added cost and synthetic complexity of producing enantiopure peptides [1].

Method Development for Diels-Alder Clickable Peptide Synthesis Protocols

The furan ring's demonstrated compatibility with SPPS and its capacity to participate in Diels-Alder cycloaddition reactions [1] make this compound ideal for developing and optimizing click chemistry peptide conjugation workflows. Method development, which may involve iterative optimization and material consumption, benefits from the DL mixture's availability as a model building block for protocol establishment before transitioning to enantiopure material for final constructs.

Development of Customized TFA Cleavage Protocols for Furan-Containing Peptides

Given the documented degradation of furan rings under standard TFA cleavage conditions with EDT-based scavengers [1], this compound is essential for laboratories establishing validated cleavage protocols tailored to furan-modified peptides. Using the DL mixture for this optimization work avoids consuming costly enantiopure material while ensuring the final cleavage methodology preserves the furan moiety in subsequent stereochemically pure peptide syntheses.

Industrial Peptide Synthesis Process Development and Scale-Up Feasibility Studies

For process chemistry teams evaluating the scalability and manufacturability of furan-containing peptide therapeutics, the racemic DL form serves as an economically viable surrogate for initial reactor compatibility studies, coupling efficiency assessments, and impurity profile characterization. The substantial patent portfolio referencing furylalanine-containing compounds [1] underscores the industrial relevance of this building block class, justifying investment in process development activities that use DL material as a cost-effective stand-in during early technical feasibility assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for FMOC-DL-2-furylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.